molecular formula C13H10BrClO B6383397 3-Bromo-5-(2-chloro-4-methylphenyl)phenol CAS No. 1261925-54-5

3-Bromo-5-(2-chloro-4-methylphenyl)phenol

Cat. No.: B6383397
CAS No.: 1261925-54-5
M. Wt: 297.57 g/mol
InChI Key: YCWDUHDITVXKCE-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chloro-4-methylphenyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with bromine, chlorine, and methyl groups

Properties

IUPAC Name

3-bromo-5-(2-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWDUHDITVXKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686415
Record name 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-54-5
Record name 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. These processes may include halogenation reactions, where bromine and chlorine atoms are introduced to the phenol ring, followed by further functionalization to achieve the desired substitution pattern .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-chloro-4-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .

Scientific Research Applications

3-Bromo-5-(2-chloro-4-methylphenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2-chloro-4-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

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